molecular formula C37H26N11Na3O12S4 B15194243 Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 79135-80-1

Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B15194243
CAS No.: 79135-80-1
M. Wt: 1013.9 g/mol
InChI Key: TZEBJHPUOJWOMO-UHFFFAOYSA-K
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Description

Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a polyaromatic sulfonated azo dye with a complex triazine-based structure. Key features include:

  • Molecular formula: C₂₆H₁₇ClN₇Na₃O₁₀S₃
  • Molecular weight: 788.061 g/mol .
  • Functional groups: Multiple sulfonate groups (enhancing water solubility), azo linkages (-N=N-), and a triazine ring (contributing to planar geometry and reactivity) .
  • Applications: Intermediate in synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .

Properties

CAS No.

79135-80-1

Molecular Formula

C37H26N11Na3O12S4

Molecular Weight

1013.9 g/mol

IUPAC Name

trisodium;7-[[4-anilino-6-(3-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C37H29N11O12S4.3Na/c38-61(50,51)28-8-4-7-24(19-28)40-36-42-35(39-22-5-2-1-3-6-22)43-37(44-36)41-25-11-15-29-21(17-25)18-32(64(58,59)60)33(34(29)49)48-47-30-16-12-26(20-31(30)63(55,56)57)46-45-23-9-13-27(14-10-23)62(52,53)54;;;/h1-20,49H,(H2,38,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H3,39,40,41,42,43,44);;;/q;3*+1/p-3

InChI Key

TZEBJHPUOJWOMO-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC(=CC=C7)S(=O)(=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

EINECS 279-080-6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

EINECS 279-080-6 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may be used in assays to investigate enzyme activity or protein interactions.

    Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

    Industry: In industrial applications, EINECS 279-080-6 is used in the production of various materials and chemicals. It may be employed as an intermediate in the synthesis of polymers, resins, or other industrial products.

Mechanism of Action

The mechanism of action of EINECS 279-080-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.

    Modulating Receptors: The compound may interact with receptors on the cell surface or within the cell, leading to changes in signal transduction and cellular responses.

    Altering Gene Expression: EINECS 279-080-6 may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and analogous dyes/agrochemicals:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-...) C₂₆H₁₇ClN₇Na₃O₁₀S₃ 788.061 Chloro, anilino, aminosulphonyl, dual azo groups Dyes, agrochemical intermediates
Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-... (CAS 70528-89-1) C₃₁H₁₈ClFN₁₀Na₄O₁₃S₄ 1013.204 Fluoro, additional sulfonate, tetrasodium salt High-stability textile dye
Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonato-1-naphthyl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonato-2-naphthyl]diazenyl}-... (RN) C₃₃H₂₀N₁₀Na₃O₁₄S₄ 940.85 (estimated) Additional amino and naphthyl groups, triple azo linkages Specialty dyes for synthetic fibers
Trisodium 8-[[4-[(4-aminophenyl)azo]-6-sulphonatonaphthyl]azo]-5-[(2-hydroxy-7-sulphonatonaphthyl)azo]naphthalene-2-sulphonate (68227-44-1) C₃₄H₂₂N₈Na₃O₁₂S₃ 888.82 (estimated) Hydroxy-naphthyl, extended conjugation Optical brighteners, paper coatings
Trisodium 4-hydroxy-7-[[[5-hydroxy-6-[(2-methylphenyl)azo]-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-[(2-methyl-4-sulfophenyl)azo]-... C₃₅H₂₅N₆Na₃O₁₂S₃ 886.770 Methylphenyl azo, carbamoyl linkage High-affinity protein-binding dyes for diagnostics
7-[[4-Chloro-6-[(4-Sulphophenyl)Amino]-1,3,5-Triazin-2-Yl]Methylamino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]... (14408-24-3) C₂₇H₂₂ClN₇O₁₁S₃ 752.14 Methoxy, methylamino Reactive dyes for cellulose fibers

Key Research Findings

Solubility and Stability
  • The target compound’s three sulfonate groups confer superior water solubility compared to analogs with fewer sulfonates (e.g., CAS 14408-24-3, which has two sulfonates) .
  • Fluorinated derivatives (e.g., CAS 70528-89-1) exhibit enhanced photostability due to the electron-withdrawing fluorine atom .
Electronic and Spectral Properties
  • Methoxy groups in CAS 14408-24-3 redshift absorption maxima (~580 nm) compared to the target compound (~520 nm), critical for specific dye applications .
  • Extended conjugation in trisodium 68227-44-1 results in near-infrared absorption, enabling niche uses in laser-sensitive materials .

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